molecular formula C25H20N4O7 B2721194 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2172582-60-2

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2721194
CAS No.: 2172582-60-2
M. Wt: 488.456
InChI Key: ZVIHBRGNUCRKTN-UHFFFAOYSA-N
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Description

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method is the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often include the use of sodium azide (NaN3) and are carried out under controlled temperatures to ensure stability and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to maintain the integrity of the compound during large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid involves its role as a protecting group. It shields the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved include interactions with various enzymes and proteins that facilitate the synthesis and modification of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid apart from similar compounds is its dual oxazole structure, which provides enhanced stability and specificity in peptide synthesis. This unique structure allows for more precise control over the synthesis process, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

5-[[[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O7/c30-23(26-9-20-22(24(31)32)29-13-36-20)21-19(35-12-28-21)10-27-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,26,30)(H,27,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIHBRGNUCRKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(N=CO4)C(=O)NCC5=C(N=CO5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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